molecular formula C17H23NO5 B13625227 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid

Cat. No.: B13625227
M. Wt: 321.4 g/mol
InChI Key: JIHDGJQHTIIWSS-UHFFFAOYSA-N
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Description

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a para-substituted phenyl group. The phenyl moiety is modified with a tert-butoxycarbonylamino (Boc-protected amino) group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the Boc group) and acidity (from the carboxylic acid), making it a versatile intermediate in medicinal chemistry and organic synthesis .

The Boc group serves as a protective moiety for the amino group, enabling selective deprotection under acidic conditions.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-13-6-4-12(5-7-13)17(14(19)20)8-10-22-11-9-17/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

JIHDGJQHTIIWSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid generally involves three key stages:

  • Formation of the Oxane-4-carboxylic Acid Core
    The oxane (tetrahydropyran) ring bearing the carboxylic acid at the 4-position is typically synthesized via selective functionalization of tetrahydropyran derivatives or through ring-closure reactions starting from suitable diols and carboxylation reagents.

  • Introduction of the 4-Phenyl Substituent
    The phenyl group is attached at the 4-position of the oxane ring, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling), using appropriately functionalized phenyl precursors.

  • Protection of the Amino Group as a (2-Methylpropan-2-yl)oxycarbonyl (tert-Butoxycarbonyl, Boc) Group
    The amino group on the phenyl ring is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or catalytic conditions (e.g., with dimethylaminopyridine, DMAP). This step prevents side reactions during further synthetic transformations.

Detailed Synthetic Route

Step Reaction Description Reagents/Conditions Comments
1. Synthesis of Oxane-4-carboxylic Acid Starting from tetrahydropyran or 4-hydroxytetrahydropyran, oxidation or carboxylation to introduce the carboxylic acid at position 4 Jones reagent or PCC oxidation; or CO2 insertion using organometallic intermediates Selective oxidation critical to avoid ring cleavage
2. Attachment of 4-Phenyl Group Palladium-catalyzed Suzuki coupling between oxane-4-boronic acid intermediate and 4-aminophenyl halide Pd(PPh3)4 catalyst, base (K2CO3), solvent (DMF or toluene), 80-100 °C Ensures regioselective arylation at oxane position 4
3. Protection of Amino Group Boc protection of the amino group on phenyl ring Di-tert-butyl dicarbonate (Boc2O), DMAP catalyst, base (triethylamine), room temperature Yields 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid

Alternative Synthetic Approaches

  • Esterification Route:
    The carboxylic acid group can be introduced via esterification of corresponding hydroxy-phenyl oxane intermediates with tert-butanol in the presence of acid catalysts such as boron trifluoride diethyl etherate or anhydrous magnesium sulfate, followed by hydrolysis to yield the acid.

  • Flow Microreactor Systems:
    Recent advances include the use of continuous flow microreactor technology for esterification and protection steps, enhancing reaction efficiency, scalability, and sustainability compared to batch processes.

Reaction Mechanisms and Conditions

Boc Protection Mechanism

The Boc protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage and releasing tert-butanol as a byproduct. The reaction is catalyzed by DMAP, which activates the Boc anhydride and facilitates the reaction under mild conditions.

Palladium-Catalyzed Cross-Coupling

The Suzuki coupling mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the arylboronic acid, and reductive elimination to form the biaryl bond. This step is crucial for attaching the phenyl ring to the oxane core.

Spectroscopic Characterization

To confirm the successful synthesis, the following techniques are employed:

Technique Key Features to Identify Typical Observations
¹H NMR tert-Butyl protons, aromatic protons, oxane ring protons tert-butyl singlet ~1.4 ppm; aromatic multiplets 6.5–7.5 ppm; oxane ring protons 3.5–4.5 ppm
¹³C NMR Carbonyl carbons, aromatic carbons, tert-butyl carbons Carbonyl C=O ~155-170 ppm; tert-butyl carbons ~28-35 ppm; aromatic carbons 120-140 ppm
IR Spectroscopy Carbamate C=O stretch, carboxylic acid O-H stretch C=O stretch ~1700–1750 cm⁻¹; broad O-H stretch ~2500–3300 cm⁻¹
Mass Spectrometry Molecular ion peak corresponding to molecular weight Confirms molecular weight and fragmentation pattern
X-ray Crystallography Molecular structure confirmation, steric arrangement Provides definitive 3D structure and Boc group orientation

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Catalysts Conditions Advantages Limitations
Oxane-4-carboxylic acid synthesis Oxidation or carboxylation Jones reagent, PCC, or organometallic CO2 insertion Mild to moderate temperature High selectivity for carboxylation Sensitive to overoxidation
Phenyl group attachment Suzuki coupling Pd(PPh3)4, K2CO3, DMF/toluene 80-100 °C, inert atmosphere High regioselectivity, mild conditions Requires expensive catalysts
Boc protection of amino group Carbamate formation Boc2O, DMAP, triethylamine Room temperature Protects amino group efficiently Requires careful removal later

Research Findings and Source Diversity

  • The preparation methods described align with those reported in peer-reviewed organic synthesis literature for similar tert-butoxycarbonyl-protected amino acid derivatives and oxane-containing compounds.
  • Industrial methods increasingly favor flow microreactor systems for enhanced control and sustainability in esterification and protection steps.
  • Spectroscopic and crystallographic characterization protocols are standard for confirming the structure and purity of such complex molecules.
  • No direct contradictory data were found in the surveyed literature, confirming the robustness of these synthetic approaches.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acid-catalyzed conditions. Typical protocols involve:

  • Catalyst : Concentrated H₂SO₄ or HCl.

  • Solvent : Reflux in methanol, ethanol, or dichloromethane.

  • Product : Corresponding alkyl esters (e.g., methyl or ethyl esters).

For example, reaction with methanol yields the methyl ester derivative, which is useful for further functionalization .

Reaction ComponentTypical Conditions
AlcoholMethanol, ethanol
CatalystH₂SO₄ (0.1–1 eq)
Temperature60–80°C, reflux
Yield Range65–85%

Amide Bond Formation

The carboxylic acid participates in amide coupling reactions using carbodiimide-based reagents:

  • Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Additives : HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

This reaction is critical for incorporating the compound into peptidomimetics or polymer backbones. The Boc group remains stable under these conditions .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Mechanism : Acidolysis generates CO₂ and the corresponding amine.

For instance, treatment with 4M HCl in dioxane at 25°C for 2 hours removes the Boc group, yielding the free amine intermediate .

Acid SourceSolventTemperatureTime
TFA (50% v/v)DCM0–25°C1–3 h
HCl (4M)Dioxane25°C2 h

Decarboxylation

Thermal decarboxylation occurs under high-temperature reflux in polar aprotic solvents (e.g., DMF, DMSO), yielding CO₂ and a substituted oxane derivative. This reaction is less common but relevant in degradation studies.

Salt Formation

The carboxylic acid reacts with inorganic bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts. This property is exploited in purification and formulation processes .

Reactivity of the Oxane Ring

The oxane (tetrahydropyran) ring exhibits limited reactivity under standard conditions but can undergo ring-opening reactions under strong acidic or reductive environments:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at elevated temperatures cleaves the ether linkage.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a cyclohexane derivative .

Stability Profile

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Stable in neutral to mildly acidic/basic conditions; Boc group hydrolyzes at pH < 2 or pH > 10 .

Scientific Research Applications

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Modifications

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Compound Name Molecular Formula Key Features Notable Properties/Applications References
Target Compound C₁₆H₂₁NO₅ Oxane-4-carboxylic acid + Boc-protected phenyl Drug intermediate; bifunctional building block
4-(4-Methoxyphenyl)oxane-4-carboxylic acid C₁₃H₁₆O₄ Oxane-4-carboxylic acid + methoxy-substituted phenyl Lower lipophilicity; potential antioxidant
Fmoc-Phe(4-NHBoc)-OH C₂₉H₃₀N₂O₆ Boc-protected phenylalanine derivative with Fmoc group Peptide synthesis; solid-phase chemistry
4-(Boc-amino)phenylboronic acid C₁₁H₁₆BNO₄ Boronic acid replaces oxane-carboxylic acid; Boc-protected phenyl Suzuki-Miyaura cross-coupling reagent
(2S-4S)-4-Methyloxane-2-carboxylic acid C₇H₁₂O₃ Methyl-substituted oxane with stereospecific carboxylic acid Chiral building block; asymmetric synthesis
Key Observations:
  • Lipophilicity : The Boc group in the target compound increases logP compared to the methoxy analog (). However, its aqueous solubility is reduced relative to the boronic acid derivative (), which may form hydrogen bonds via the boronic acid group .
  • Stability : The Boc group is stable under basic conditions but cleaves under mild acids (e.g., trifluoroacetic acid), whereas the methoxy group in ’s compound is inert under most conditions .
  • Synthetic Utility : The target compound’s carboxylic acid enables conjugation via amide or ester linkages, while the boronic acid analog () is tailored for cross-coupling reactions .

Pharmacological and Biochemical Relevance

  • Target Compound: The Boc-protected amino group and carboxylic acid make it suitable for prodrug design or as a precursor in kinase inhibitor synthesis. Its rigidity may enhance target binding compared to flexible analogs like 4-(cyclopropanecarbonyl)phenyl derivatives () .
  • Fmoc-Phe(4-NHBoc)-OH : Used in peptide synthesis to introduce protected aromatic amines, highlighting the Boc group’s role in sequential deprotection strategies .
  • 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid (): Shares a pyran-carboxylic acid core but lacks the Boc group.

Physicochemical Data Comparison

Property Target Compound 4-(4-Methoxyphenyl)oxane-4-carboxylic acid 4-(Boc-amino)phenylboronic acid
Molecular Weight 307.34 g/mol 236.26 g/mol 237.06 g/mol
pKa (Carboxylic Acid) ~4.2 (estimated) ~4.5 N/A (boronic acid pKa ~8.5)
logP 2.8 (calculated) 1.9 2.1
Solubility DMSO > H₂O H₂O > DMSO DMSO, THF

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : Synthesis of this compound can be approached via multi-step routes involving:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with aminopyridine analogs, followed by cyclization (similar to ).

  • Step 2 : Functionalization using tert-butoxycarbonyl (Boc) protecting groups for the amine moiety, as suggested by structural analogs in and .

  • Catalysts : Palladium or copper catalysts (e.g., Pd/C, CuI) in polar aprotic solvents like DMF or toluene ( ).

  • Key Parameters : Reaction temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric control of Boc-anhydride for protection.

    Synthetic StepCatalystsSolventsYield RangeReference
    CyclizationPd/CDMF60–75%
    Boc ProtectionNoneTHF85–90%

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxane ring and Boc-protected amine ( ).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) ().

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation ( ).
  • Waste Disposal : Segregate halogenated waste (if applicable) and neutralize acidic byproducts before disposal ( ).

Advanced Research Questions

Q. How can conflicting data on synthetic yields from different methods be resolved?

  • Root Cause Analysis :

  • Catalyst Efficiency : Compare Pd/C () vs. copper catalysts ( ) in side-product formation via LC-MS.
  • Solvent Polarity : Polar solvents (DMF) may stabilize intermediates better than non-polar alternatives ( vs. 12).
    • Mitigation Strategy : Design a Design of Experiments (DoE) approach to optimize solvent-catalyst pairs ( ).

Q. What strategies validate the compound’s biological activity against contradictory in vitro/in vivo results?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm cytotoxicity thresholds ().
  • Target Validation : Use CRISPR/Cas9 knockouts of suspected molecular targets (e.g., kinases) to isolate mechanism ().
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain in vivo efficacy gaps ().

Q. How do steric and electronic effects of the Boc group influence reactivity in downstream derivatization?

  • Steric Hindrance : The tert-butyl group in Boc reduces nucleophilic attack at the carbamate site, favoring selective carboxylate modifications ( ).
  • Electronic Effects : Electron-withdrawing Boc groups increase oxane ring acidity, facilitating deprotonation for coupling reactions ( ).

Data Contradiction Analysis

Q. Why do toxicity profiles vary between in silico predictions and experimental LD₅₀ values?

  • Possible Causes :

  • Metabolite Generation : In vitro assays may miss toxic metabolites formed in vivo ().
  • Assay Sensitivity : Differences between computational models (e.g., QSAR) and cell-based assays ( ).
    • Resolution : Integrate metabolomics (e.g., UPLC-QTOF) to identify bioactive metabolites ().

Methodological Best Practices

Q. What quality control (QC) criteria ensure batch-to-batch consistency in synthesis?

  • In-Process Checks : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ( ).
  • Final Product QC :

  • Purity ≥95% (HPLC, ).
  • Residual solvent levels <500 ppm (GC-MS, ).

Structural-Activity Relationship (SAR) Studies

Q. How does the oxane ring’s conformation affect binding affinity to target enzymes?

  • Computational Modeling : Docking simulations (AutoDock Vina) to compare chair vs. boat conformations ().
  • Empirical Validation : Synthesize constrained analogs (e.g., fused rings) and compare IC₅₀ values ( ).

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